[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate
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Overview
Description
[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate is an organic compound with potential applications in various fields such as pharmaceuticals and organic synthesis. It is characterized by the presence of a methoxyphenyl group, a carbamoyl group, and a phenylbutanoate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate typically involves the reaction of 3-methoxyaniline with 2-phenylbutanoic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the phenylbutanoic acid to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of [(3-Hydroxyphenyl)carbamoyl]methyl 2-phenylbutanoate.
Reduction: Formation of [(3-Methoxyphenyl)aminomethyl] 2-phenylbutanoate.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- [(3-Methoxyphenyl)carbamoyl]butanoic acid
- [(3-Methoxyphenyl)carbamoyl]methyl benzoate
- [(3-Methoxyphenyl)carbamoyl]methyl 2-methylbutanoate
Comparison: [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate is unique due to the presence of the phenylbutanoate moiety, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[2-(3-methoxyanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-17(14-8-5-4-6-9-14)19(22)24-13-18(21)20-15-10-7-11-16(12-15)23-2/h4-12,17H,3,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHGHHZJHPHKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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